molecular formula C12H24N2O2 B12097991 tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate

tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate

Cat. No.: B12097991
M. Wt: 228.33 g/mol
InChI Key: XYTWZTMIUGTYFP-UHFFFAOYSA-N
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Description

tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate: is a chemical compound known for its utility in various scientific and industrial applications. It is characterized by its tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a methyl group. This compound is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-methylpiperidine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

tert-Butyl chloroformate+2-methylpiperidinetert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate+HCl\text{tert-Butyl chloroformate} + \text{2-methylpiperidine} \rightarrow \text{this compound} + \text{HCl} tert-Butyl chloroformate+2-methylpiperidine→tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the removal of the carbamate group.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where various nucleophiles can replace the methyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.

    Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as alkyl halides or amines; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Deprotected amines.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate is widely used as a protecting group for amines. Its stability under a variety of reaction conditions and ease of removal make it an ideal choice for multi-step synthesis processes.

Biology

In biological research, this compound can be used to modify peptides and proteins, protecting specific amino groups during synthesis and allowing for selective deprotection at later stages.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The piperidine ring is a common motif in many bioactive molecules, and modifications can lead to compounds with improved therapeutic properties.

Industry

In the chemical industry, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a protecting group helps streamline the synthesis of complex molecules.

Mechanism of Action

The mechanism by which tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate exerts its effects is primarily through its role as a protecting group. It temporarily masks reactive amine groups, preventing unwanted side reactions during synthesis. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(2-methylpiperidin-4-yl)methyl]carbamate
  • tert-Butyl N-[(2-methylpiperidin-3-yl)methyl]carbamate
  • tert-Butyl N-[(2-methylpiperidin-1-yl)methyl]carbamate

Uniqueness

tert-Butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which can influence its reactivity and stability. Compared to other similar compounds, it may offer distinct advantages in terms of selectivity and ease of deprotection, making it a valuable tool in synthetic chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl N-[(2-methylpiperidin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)13-9-12(4)7-5-6-8-14-12/h14H,5-9H2,1-4H3,(H,13,15)

InChI Key

XYTWZTMIUGTYFP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCN1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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